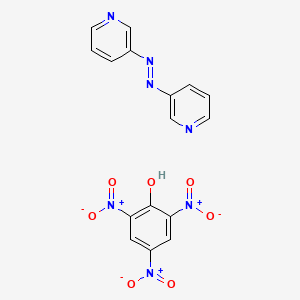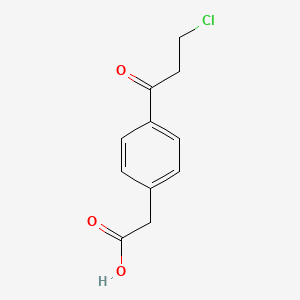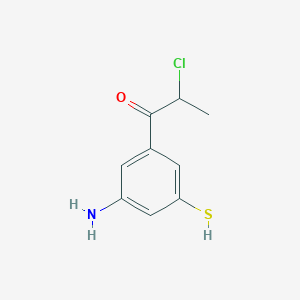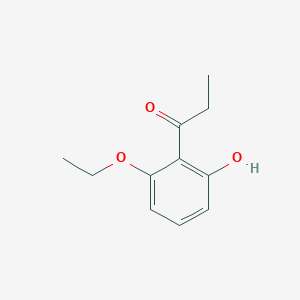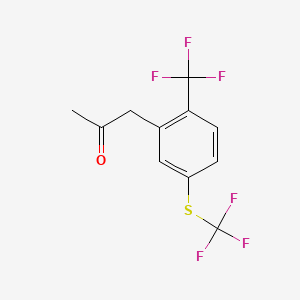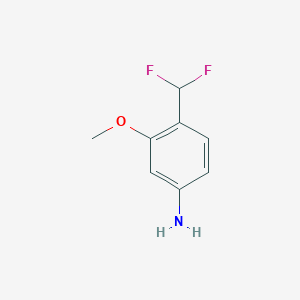
Fmoc-Thi-OH,Fmoc-3-Ala(2-thienyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a thiophene ring, and an amino acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.
Thiophene Coupling: The thiophene ring is introduced through a coupling reaction.
Final Assembly: The protected amino acid and thiophene derivatives are combined under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions.
Reduction: The carbonyl group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed through a substitution reaction, typically using a base like piperidine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Deprotected amino acids.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The thiophene ring can participate in various chemical reactions, contributing to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Thiophene derivatives: Used in organic electronics and materials science.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid is unique due to its combination of an Fmoc-protected amino acid and a thiophene ring, which provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C22H19NO4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(thiophen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO4S/c1-14(21(24)25)23(20-11-6-12-28-20)22(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-12,14,19H,13H2,1H3,(H,24,25) |
InChI Key |
OSWMDPPZIJSRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


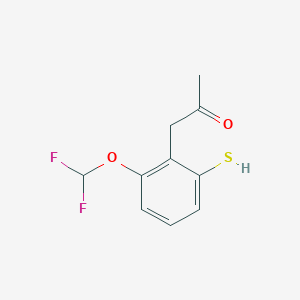
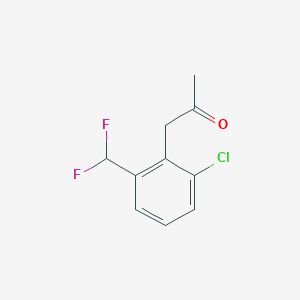
![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
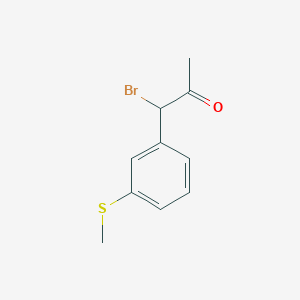
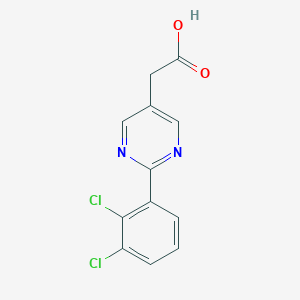

![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
